5-Ethyl-1,2,4-oxadiazol-3-amine
Overview
Description
5-Ethyl-1,2,4-oxadiazol-3-amine is a chemical compound with the molecular formula C4H7N3O. It has a molecular weight of 113.12 . It’s a type of oxadiazole, which is a class of heterocyclic aromatic organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 5-Ethyl-1,2,4-oxadiazol-3-amine, often involves the reaction of amidoximes with carboxylic acids or their derivatives . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 5-Ethyl-1,2,4-oxadiazol-3-amine consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI code for this compound is 1S/C4H7N3O/c1-2-3-6-4(5)7-8-3/h2H2,1H3,(H2,5,7) .Scientific Research Applications
Pharmacology: Anti-Infective Agents
5-Ethyl-1,2,4-oxadiazol-3-amine: has been studied for its potential as an anti-infective agent. The core structure, 1,2,4-oxadiazole, is known for its presence in various drugs and has been synthesized as diversely substituted derivatives with activities against bacteria, viruses, and protozoa . These compounds are crucial in the development of new medications to combat resistant strains of microorganisms.
Agriculture: Pesticides and Plant Protection
In agriculture, derivatives of 1,2,4-oxadiazole, including 5-Ethyl-1,2,4-oxadiazol-3-amine , show promise as chemical pesticides. They exhibit a broad spectrum of biological activities, such as nematocidal and anti-fungal properties, which are essential for protecting crops from various pathogens .
Material Science: High-Energy Materials
The oxadiazole ring is a component in the design of high-energy materials due to its favorable oxygen balance and positive heat of formation. These properties make it suitable for applications in material science where energy-dense materials are required .
Chemical Synthesis: Synthetic Intermediate
This compound serves as a versatile intermediate in chemical synthesis. It can be used to create various bioactive molecules, particularly in medicinal chemistry, where it acts as an amide- or ester-like linker in drug design .
Biochemistry: Enzyme Inhibition
In biochemistry, 5-Ethyl-1,2,4-oxadiazol-3-amine and its derivatives are explored for their role as enzyme inhibitors. They have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases .
Environmental Science: Eco-Friendly Decomposition
Compounds containing the 1,2,4-oxadiazole ring are considered for environmental science applications due to their decomposition properties. They release nitrogen gas, which is harmless to the environment, thus providing an eco-friendly alternative to other hazardous materials .
Future Directions
properties
IUPAC Name |
5-ethyl-1,2,4-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-3-6-4(5)7-8-3/h2H2,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFADAFZDYXVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1,2,4-oxadiazol-3-amine | |
CAS RN |
171006-96-5 | |
Record name | 5-ethyl-1,2,4-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.